molecular formula C24H22FN3O4 B2870778 2-(2-(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione CAS No. 1210168-34-5

2-(2-(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione

Cat. No.: B2870778
CAS No.: 1210168-34-5
M. Wt: 435.455
InChI Key: YMNQXSDHDGVFSY-UHFFFAOYSA-N
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Description

2-(2-(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C24H22FN3O4 and its molecular weight is 435.455. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the human dopamine receptor D2 . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors such as mood, reward, and motor control.

Mode of Action

The compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction can modulate the receptor’s activity, leading to changes in the signaling pathways it controls.

Properties

IUPAC Name

2-[2-[4-[2-(4-fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl]-2-oxoethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O4/c25-16-7-5-15(6-8-16)19-13-20(19)22(30)27-11-9-26(10-12-27)21(29)14-28-23(31)17-3-1-2-4-18(17)24(28)32/h1-8,19-20H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNQXSDHDGVFSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CN2C(=O)C3=CC=CC=C3C2=O)C(=O)C4CC4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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